2',3'-Isopropylidene alpha-ribavirin
CAS No.:
Cat. No.: VC14845306
Molecular Formula: C11H16N4O5
Molecular Weight: 284.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N4O5 |
|---|---|
| Molecular Weight | 284.27 g/mol |
| IUPAC Name | 1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide |
| Standard InChI | InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17) |
| Standard InChI Key | GFAYNBSWGHNOGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C |
Introduction
Chemical Structure and Synthesis
Structural Modifications
The isopropylidene group in 2',3'-Isopropylidene alpha-ribavirin forms a cyclic ketal by protecting the 2' and 3' hydroxyl groups of ribavirin’s ribose sugar. This modification stabilizes the molecule against enzymatic degradation and increases lipophilicity, facilitating cellular uptake . The IUPAC name, 1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1, dioxol-4-yl]-1,2,4-triazole-3-carboxamide, reflects its complex bicyclic structure.
Synthesis Methodology
Synthesis typically involves reacting ribavirin with acetone in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic attack of the ribose hydroxyl groups on the acetone carbonyl, forming the isopropylidene-protected intermediate. Post-synthesis purification employs recrystallization or chromatographic techniques to isolate the desired stereoisomer . A study by PubChem (2025) notes that alternative routes, such as glycosylation under Koenigs-Knorr conditions using silver carbonate and dichloromethane, yield ortho esters but require careful deprotection to avoid side reactions .
Mechanism of Antiviral Action
Inhibition of Viral Replication
2',3'-Isopropylidene alpha-ribavirin acts as a prodrug, metabolizing intracellularly to ribavirin-5'-triphosphate (RTP). RTP inhibits viral RNA-dependent RNA polymerase (RdRp) by competing with natural nucleotides, leading to chain termination and error catastrophe in viral genomes . The isopropylidene group delays hydrolysis, prolonging intracellular RTP levels compared to unmodified ribavirin.
Target Specificity
In vitro studies demonstrate potent activity against HCV (EC₅₀ ≈ 1 μM) and RSV, with reduced efficacy against DNA viruses like herpes simplex virus (HSV). Comparative data from Vulcanchem (2024) highlight its selectivity for viral over host polymerases, minimizing cytotoxicity.
Pharmacokinetic and Pharmacodynamic Profile
Absorption and Distribution
Oral bioavailability remains suboptimal due to first-pass metabolism, but prodrug strategies—such as HepDirect technology—enhance hepatic delivery. In rat models, a 10 mg/kg oral dose achieved liver triphosphate concentrations of 15.1 nmol/g, surpassing levels from intravenous ribavirin . Freeze-clamping studies in rhesus macaques revealed 17 μM hepatic triphosphate concentrations 24 hours post-dosing, indicating sustained retention .
Metabolism and Excretion
The compound undergoes hepatic cytochrome P450-mediated oxidation, yielding inactive metabolites excreted renally. Unlike ribavirin, its modified structure reduces hemolytic anemia risk by minimizing erythrocyte accumulation .
Comparative Analysis with Antiviral Analogues
A comparative assessment of 2',3'-Isopropylidene alpha-ribavirin and related antivirals reveals distinct advantages:
| Compound | Structural Feature | Key Differentiator |
|---|---|---|
| Ribavirin | Unmodified ribose | Broad-spectrum activity; higher toxicity |
| 2',3'-O-Isopropylideneadenosine | Adenosine backbone | Lower antiviral efficacy against HCV |
| Acyclovir | Guanine analog | Specific to herpesviruses; no RNA virus activity |
The isopropylidene derivative’s enhanced stability and targeted delivery position it as a superior candidate for chronic RNA viral infections.
Current Research and Clinical Prospects
Preclinical Efficacy
In chimpanzee models of HCV, intravenous administration reduced viral loads by >3.6 log₁₀ IU/mL, though rebound occurred post-treatment . Combination therapies with interferon-alpha show synergistic effects, mirroring ribavirin’s clinical use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume